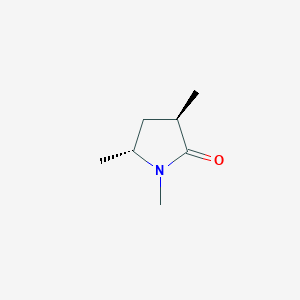
CARMINE FIBRIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carmine fibrin is a compound that combines the properties of carmine, a natural dye derived from the cochineal insect, and fibrin, a fibrous protein involved in blood clotting Carmine is known for its vibrant red color and is used in various applications, including food coloring and cosmetics Fibrin, on the other hand, plays a crucial role in hemostasis, wound healing, and tissue repair
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carmine fibrin involves the extraction of carmine from the cochineal insect and the synthesis of fibrin from fibrinogen. Carmine is typically extracted using an acidified ethanol solution, followed by purification through filtration and crystallization. Fibrin is synthesized by the enzymatic cleavage of fibrinogen using thrombin, resulting in the formation of fibrin monomers that polymerize to form a fibrous network .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of carmine and the production of fibrin using recombinant DNA technology. The carmine extraction process is optimized for high yield and purity, while the production of fibrin involves the expression of fibrinogen in genetically modified organisms, followed by purification and enzymatic conversion to fibrin .
Analyse Des Réactions Chimiques
Types of Reactions: Carmine fibrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The carmine component can undergo oxidation to form carminic acid, while the fibrin component can undergo reduction to break down the fibrous network. Substitution reactions can occur at the functional groups of carmine, leading to the formation of derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as acyl chlorides. These reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the reactions of this compound include carminic acid, reduced fibrin fragments, and substituted carmine derivatives.
Applications De Recherche Scientifique
Carmine fibrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a dye for staining and labeling purposes. In biology, it is used as a scaffold for tissue engineering and regenerative medicine. In medicine, this compound is used in wound healing and drug delivery systems. In industry, it is used in the production of biocompatible materials and coatings .
Mécanisme D'action
The mechanism of action of carmine fibrin involves the interaction of carmine with biological molecules and the formation of a fibrous network by fibrin. Carmine binds to proteins and nucleic acids, allowing it to be used as a staining agent. Fibrin forms a three-dimensional network that provides structural support and promotes cell adhesion and migration. The molecular targets of this compound include cell surface receptors, extracellular matrix proteins, and signaling pathways involved in wound healing and tissue repair .
Comparaison Avec Des Composés Similaires
Carmine fibrin can be compared with other similar compounds, such as fibrinogen, fibronectin, and laminin. Fibrinogen is the precursor of fibrin and plays a similar role in blood clotting and wound healing. Fibronectin is an extracellular matrix protein that promotes cell adhesion and migration. Laminin is another extracellular matrix protein that provides structural support and regulates cell behavior. The uniqueness of this compound lies in its combination of the staining properties of carmine and the structural properties of fibrin, making it a versatile material for various applications .
Propriétés
Numéro CAS |
1339-95-3 |
|---|---|
Formule moléculaire |
C14H22ClNO5 |
Poids moléculaire |
0 |
Synonymes |
CARMINE FIBRIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



